Thr-ser-lys-tyr-arg
Overview
Description
The compound “Thr-ser-lys-tyr-arg” is a peptide composed of five amino acids: threonine, serine, lysine, tyrosine, and arginine Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “Thr-ser-lys-tyr-arg” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS protocol. These machines can produce large quantities of peptides with high purity and efficiency. Additionally, liquid chromatography techniques are used to purify the synthesized peptides.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The tyrosine residue in the peptide can undergo oxidation, leading to the formation of dityrosine or other oxidative products.
Phosphorylation: Serine, threonine, and tyrosine residues can be phosphorylated by kinases, which is a common post-translational modification.
Nitration: Tyrosine can be nitrated, affecting its function and interactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Phosphorylation: Adenosine triphosphate (ATP) and specific kinases.
Nitration: Nitric oxide donors or peroxynitrite.
Major Products Formed
Oxidation: Dityrosine, oxidized lysine derivatives.
Phosphorylation: Phosphoserine, phosphothreonine, phosphotyrosine.
Nitration: Nitrotyrosine.
Scientific Research Applications
Chemistry
Peptides like “Thr-ser-lys-tyr-arg” are used as model compounds to study peptide synthesis, structure, and function. They are also employed in the development of new synthetic methodologies and analytical techniques.
Biology
In biological research, this peptide can be used to study protein-protein interactions, enzyme-substrate specificity, and signal transduction pathways. It serves as a substrate for kinases and phosphatases in phosphorylation studies.
Medicine
Peptides are explored for their therapeutic potential in treating diseases. “this compound” could be investigated for its role in modulating immune responses, as peptides are known to influence various aspects of the immune system.
Industry
In the pharmaceutical industry, peptides are used in drug development and as active ingredients in peptide-based therapeutics. They are also utilized in the production of diagnostic assays and as standards in analytical chemistry.
Mechanism of Action
The mechanism of action of “Thr-ser-lys-tyr-arg” depends on its interactions with specific molecular targets. For instance, if phosphorylated, it can act as a signaling molecule in various pathways. The peptide may bind to receptors or enzymes, modulating their activity and influencing downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
Ser-lys-tyr-arg: A shorter peptide missing threonine.
Thr-ser-lys-tyr: A shorter peptide missing arginine.
Thr-ser-lys-tyr-arg-asp: A longer peptide with an additional aspartic acid residue.
Uniqueness
“this compound” is unique due to its specific sequence, which determines its structure and function. The presence of both polar and charged amino acids allows it to participate in diverse biochemical interactions. Its ability to undergo multiple post-translational modifications, such as phosphorylation and nitration, adds to its versatility in research and therapeutic applications.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H47N9O9/c1-15(39)22(30)26(44)37-21(14-38)25(43)34-18(5-2-3-11-29)23(41)36-20(13-16-7-9-17(40)10-8-16)24(42)35-19(27(45)46)6-4-12-33-28(31)32/h7-10,15,18-22,38-40H,2-6,11-14,29-30H2,1H3,(H,34,43)(H,35,42)(H,36,41)(H,37,44)(H,45,46)(H4,31,32,33)/t15-,18+,19+,20+,21+,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COHPSYLINFUPSS-HHHIRMLJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H47N9O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401003796 | |
Record name | N~2~-[2-{[6-Amino-2-({2-[(2-amino-1,3-dihydroxybutylidene)amino]-1,3-dihydroxypropylidene}amino)-1-hydroxyhexylidene]amino}-1-hydroxy-3-(4-hydroxyphenyl)propylidene]arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401003796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
653.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83759-54-0 | |
Record name | Neo-kyotorphin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083759540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~2~-[2-{[6-Amino-2-({2-[(2-amino-1,3-dihydroxybutylidene)amino]-1,3-dihydroxypropylidene}amino)-1-hydroxyhexylidene]amino}-1-hydroxy-3-(4-hydroxyphenyl)propylidene]arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401003796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NEOKIOTORPHIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ETK5E501L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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